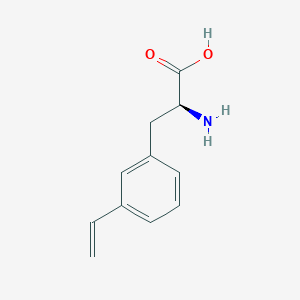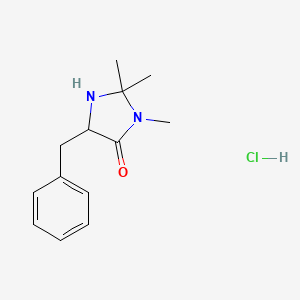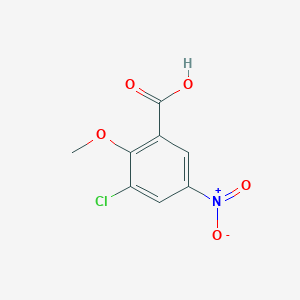![molecular formula C8H8BrN3 B12844461 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1142189-68-1](/img/structure/B12844461.png)
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are used in various therapeutic agents. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to the azaindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE typically involves the bromination of 7-azaindole derivatives. One common method starts with 7-azaindole, which undergoes a series of reactions including hydrogenation, bromination, and dehydrogenation. For instance, 7-azaindole can be hydrogenated and reduced into 7-azaindoline using palladium carbon or Raney nickel catalysis. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromo-7-azaindoline, which is finally oxidized to form 5-bromo-7-azaindole .
Industrial Production Methods: In industrial settings, the preparation of 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE involves similar steps but on a larger scale. The reactions are optimized for higher yields and cost-effectiveness. The use of readily available raw materials and mild reaction conditions is emphasized to ensure scalability and economic feasibility .
Chemical Reactions Analysis
Types of Reactions: 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azaindole core.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Reduction: Palladium carbon or Raney nickel are typically used as catalysts.
Substitution: Nucleophilic reagents such as sodium azide or organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted azaindole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Azaindole derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, azaindole derivatives are known to inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can affect various cellular processes, including cell growth and proliferation .
Comparison with Similar Compounds
5-BROMO-7-AZAINDOLE: Another azaindole derivative with similar biological activities.
7-AZAINDOLE: The parent compound from which many derivatives, including 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE, are synthesized.
6-AZAINDOLE: A positional isomer with different biological properties.
Uniqueness: 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE is unique due to the presence of the amino, bromine, and methyl groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1142189-68-1 |
|---|---|
Molecular Formula |
C8H8BrN3 |
Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5-7(9)6(10)3-11-8(5)12-4/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
ZJSQCICLEOZNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)


![3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)


![3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12844416.png)
![4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844421.png)
![7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)


![2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12844439.png)
